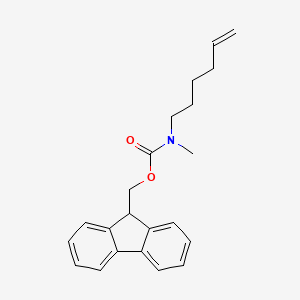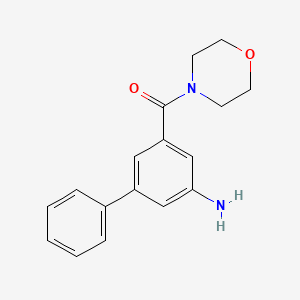
4-(5-Chloro-3-fluoropyridin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloro-3-fluoropyridin-2-yl)phenol is a chemical compound with the molecular formula C11H7ClFNO It is a derivative of pyridine and phenol, characterized by the presence of both chlorine and fluorine atoms on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)phenol typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method involves the reaction of 5-chloro-3-fluoropyridine with phenol under basic conditions. The reaction can be carried out using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Chloro-3-fluoropyridin-2-yl)phenol can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation: Quinones and related compounds.
Reduction: Dehalogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-Chloro-3-fluoropyridin-2-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe in studying enzyme mechanisms and receptor binding.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(5-Chloro-3-fluoropyridin-2-yl)phenol depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity. The compound may interact with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-5-fluoropyridin-2-ol
- 2-Chloro-5-fluoropyrimidine
- 4-Chloro-3-fluoropyridine
Uniqueness
4-(5-Chloro-3-fluoropyridin-2-yl)phenol is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and selectivity in medicinal applications, as well as unique electronic properties in materials science.
Eigenschaften
IUPAC Name |
4-(5-chloro-3-fluoropyridin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-8-5-10(13)11(14-6-8)7-1-3-9(15)4-2-7/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMQMJJLONSMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














